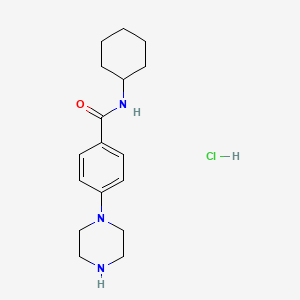

N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride

Beschreibung

N-Cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride is a benzamide derivative featuring a cyclohexyl group attached to the benzamide nitrogen and a piperazine ring at the para position of the benzamide core. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-piperazin-1-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O.ClH/c21-17(19-15-4-2-1-3-5-15)14-6-8-16(9-7-14)20-12-10-18-11-13-20;/h6-9,15,18H,1-5,10-13H2,(H,19,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUASGPYKUZARFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCNCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride typically involves the reaction of cyclohexylamine with 4-(piperazin-1-yl)benzoic acid. The reaction is carried out in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-cyclohexyl-4-(piperazin-1-yl)benzoic acid.

Reduction: Formation of N-cyclohexyl-4-(piperazin-1-yl)benzylamine.

Substitution: Formation of various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Benzamide Modifications

The target compound’s benzamide nitrogen is substituted with a cyclohexyl group, distinguishing it from analogs with hydroxyl or methoxy substituents. For example:

- This difference likely impacts solubility and membrane permeability .

- Methoxy Derivatives : 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride () uses a methoxy group on the benzamide ring, reducing basicity relative to piperazine-containing analogs .

Table 1: Substituent Effects on Physical Properties

Piperazine Ring Modifications

The piperazine moiety is a common feature in many analogs, but its substitution patterns vary:

- Quinoline-Carbonyl-Piperazine: In D6–D12 (), the piperazine is conjugated to a quinoline-carbonyl group, introducing aromaticity and planar rigidity. This contrasts with the target compound’s unmodified piperazine, which may enhance conformational flexibility .

Data Tables Highlighting Key Differences

Table 2: NMR Chemical Shift Comparisons (Selected Protons)

Biologische Aktivität

N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a GlyT-1 inhibitor. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride involves several steps, typically starting from piperazine derivatives. The compound features a cyclohexyl group attached to a piperazine moiety, which is further linked to a benzamide structure. This design is significant as it allows for modulation of biological activity through structural variations.

GlyT-1 Inhibition

One of the primary areas of research surrounding N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride is its role as a GlyT-1 inhibitor. GlyT-1 (glycine transporter 1) is crucial in regulating glycine levels in the central nervous system (CNS). Inhibition of GlyT-1 can lead to increased glycine concentrations, which may have therapeutic implications for various neurological disorders.

Key Findings:

- The compound demonstrated an IC50 value of 67.5 nM against GlyT-1, indicating potent inhibitory activity .

- In vivo studies have shown that administration of this compound leads to a dose-dependent increase in glycine levels in the cerebrospinal fluid (CSF) of rats .

Antitumor Activity

Beyond its action on glycine transporters, N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride has been evaluated for antitumor properties. Related compounds in the benzamide class have shown promising results against various cancer cell lines.

Case Study:

A related study identified that certain benzamide derivatives exhibited significant antitumor activity against HepG2 cells, with IC50 values as low as 0.25 μM . These findings suggest that modifications to the piperazine and benzamide structures could enhance antitumor efficacy.

Structure-Activity Relationships (SAR)

The SAR analysis is critical for understanding how different substituents affect the biological activity of N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride.

| Compound | Structure | GlyT-1 IC50 (nM) | Selectivity |

|---|---|---|---|

| N-cyclohexyl-4-(piperazin-1-yl)benzamide | Structure | 67.5 | GlyT-2 IC50 > 75 µM |

| Related benzamide derivative | Structure | 50 | Not specified |

The table illustrates that while N-cyclohexyl derivatives show potent inhibition against GlyT-1, selectivity against GlyT-2 remains favorable, suggesting potential for reduced side effects in therapeutic applications.

Pharmacokinetics and ADME Properties

Pharmacokinetic studies indicate that N-cyclohexyl-4-(piperazin-1-yl)benzamide hydrochloride possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for assessing the viability of the compound for clinical use.

Key Pharmacokinetic Insights:

Q & A

Q. What in vitro assays are suitable for evaluating target selectivity against off-pathway enzymes?

- Methodological Answer : Use radioligand binding assays (e.g., ³H-ketanserin for 5-HT2A) to measure IC₅₀ values. Counter-screening against CYP3A4 and hERG channels (patch-clamp electrophysiology) identifies off-target effects. Data normalization to reference inhibitors (e.g., ketoconazole for CYP3A4) ensures assay validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.